molecular formula C17H38O2Si B591382 8-((Triisopropylsilyl)oxy)octan-1-ol CAS No. 234112-00-6

8-((Triisopropylsilyl)oxy)octan-1-ol

Cat. No.: B591382
CAS No.: 234112-00-6
M. Wt: 302.574
InChI Key: ZXWGXNOYYSBRFP-UHFFFAOYSA-N
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Description

8-((Triisopropylsilyl)oxy)octan-1-ol is a chemical compound with the molecular formula C17H38O2Si and a molecular weight of 302.574.

Preparation Methods

The synthesis of 8-((Triisopropylsilyl)oxy)octan-1-ol typically involves the reaction of octan-1-ol with tri(propan-2-yl)silyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as distillation or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

8-((Triisopropylsilyl)oxy)octan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The silyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures to ensure the desired reaction pathways.

Scientific Research Applications

8-((Triisopropylsilyl)oxy)octan-1-ol has a wide range of scientific research applications:

    Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions at other functional groups.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug delivery agent or in the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism by which 8-((Triisopropylsilyl)oxy)octan-1-ol exerts its effects involves the formation of stable complexes with target molecules. The silyl group provides steric hindrance, protecting the compound from unwanted side reactions and allowing for selective interactions with specific molecular targets. This selectivity is crucial in applications such as drug delivery, where the compound must interact with specific biological pathways.

Comparison with Similar Compounds

8-((Triisopropylsilyl)oxy)octan-1-ol can be compared with other silyl-protected alcohols, such as:

    Trimethylsilyl-protected alcohols: These compounds are similar in their use as protecting groups but differ in their steric and electronic properties.

    Triethylsilyl-protected alcohols: These compounds offer different reactivity profiles and may be preferred in certain synthetic applications.

    Tert-butyldimethylsilyl-protected alcohols: These compounds provide greater steric hindrance and are often used in more demanding synthetic routes.

The uniqueness of this compound lies in its balance of steric hindrance and reactivity, making it a versatile tool in various chemical and biological applications.

Properties

IUPAC Name

8-tri(propan-2-yl)silyloxyoctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38O2Si/c1-15(2)20(16(3)4,17(5)6)19-14-12-10-8-7-9-11-13-18/h15-18H,7-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWGXNOYYSBRFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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